2-[2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]-N-(4-ethoxyphenyl)acetamide
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Overview
Description
2-[2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]-N-(4-ethoxyphenyl)acetamide is a complex organic compound that features a combination of pyrazole, thiazole, and acetamide moieties.
Preparation Methods
The synthesis of 2-[2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]-N-(4-ethoxyphenyl)acetamide involves multiple steps:
Formation of the Pyrazole Ring: This can be achieved through the cyclocondensation of α, β-unsaturated aldehydes/ketones with substituted phenylhydrazine using a catalyst such as vitamin B1.
Thiazole Ring Introduction: The thiazole moiety is introduced into the dihydropyrazole skeleton through a series of reactions involving thioamides and α-haloketones.
Final Coupling: The final step involves coupling the pyrazole-thiazole intermediate with 4-ethoxyphenyl acetamide under suitable conditions to form the target compound.
Chemical Reactions Analysis
2-[2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]-N-(4-ethoxyphenyl)acetamide undergoes various chemical reactions:
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It has shown potential as an anti-inflammatory agent, particularly in the treatment of sepsis.
Antioxidant Research: The compound exhibits strong antioxidant properties, making it useful in studies related to oxidative stress and related diseases.
Biological Studies: It is used in various biological assays to study its effects on cellular pathways and molecular targets.
Mechanism of Action
The mechanism of action of 2-[2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]-N-(4-ethoxyphenyl)acetamide involves:
Anti-inflammatory Pathways: It inhibits the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α.
Antioxidant Mechanism: The compound scavenges free radicals and reduces oxidative stress by donating electrons to neutralize reactive oxygen species.
Molecular Targets: It targets enzymes like inducible nitric oxide synthase and cyclooxygenase-2, thereby reducing inflammation and oxidative damage.
Comparison with Similar Compounds
Similar compounds include:
1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-one: Known for its antioxidant properties.
4,5-Dihydro-2-[[3-(triethoxysilyl)propyl]thio]-1H-imidazole: Used in various chemical applications.
Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate: An intermediate in the synthesis of biologically active compounds.
This compound stands out due to its unique combination of pyrazole, thiazole, and acetamide moieties, which contribute to its diverse biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C28H26N4O3S |
---|---|
Molecular Weight |
498.6 g/mol |
IUPAC Name |
2-[2-(3,5-diphenyl-3,4-dihydropyrazol-2-yl)-4-oxo-1,3-thiazol-5-yl]-N-(4-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C28H26N4O3S/c1-2-35-22-15-13-21(14-16-22)29-26(33)18-25-27(34)30-28(36-25)32-24(20-11-7-4-8-12-20)17-23(31-32)19-9-5-3-6-10-19/h3-16,24-25H,2,17-18H2,1H3,(H,29,33) |
InChI Key |
ARBOYSYJLDCKLR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CC2C(=O)N=C(S2)N3C(CC(=N3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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